Cas no 55123-66-5 (L-Leucinamide,N-acetyl-L-leucyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-)

L-Leucinamide,N-acetyl-L-leucyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]- structure
55123-66-5 structure
Product Name:L-Leucinamide,N-acetyl-L-leucyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-
Numero CAS:55123-66-5
MF:C20H38N6O4
MW:426.553524494171
CID:371854
PubChem ID:72429
Update Time:2025-04-19

L-Leucinamide,N-acetyl-L-leucyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Leucinamide,N-acetyl-L-leucyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-
    • 6-O-B-D-GLUCOPYRANOSYL-D-GLUCOPYRANOSE
    • Leupeptin
    • LEUPEPTIN HEMISULFATE MONOHYDRATE
    • 2H2SO4 H2O
    • 6-O-?D-Glucopyranosyl-D-glucopyranose
    • acetyl-Leu-Leu-Arg-al
    • Ac-Leu-Leu-Arg-aldehyde . sulfate
    • Ac-Leu-Leu-Arg-H
    • AC-LEU-LEU-ARGINAL 1
    • Gentibiose
    • l-valeramide
    • N-acetyl-Leu-Leu-argininal
    • AKOS024456431
    • DTXSID1020776
    • Acetyl-L-leucyl-L-leucylargininal
    • Valeramide, 2-(2-acetamido-4-methylvaleramido)-N-(1-formyl-4-guanidinobutyl)-4-methyl- (S)-
    • KBio2_003103
    • L-LEUCINAMIDE, N-ACETYL-L-LEUCYL-N-(4-((AMINOIMINOMETHYL)AMINO)-1-FORMYLBUTYL)-, (S)-
    • KBioSS_000535
    • L-LEUCINAMIDE, N-ACETYL-L-LEUCYL-N-((1S)-4-((AMINOIMINOMETHYL)AMINO)-1-FORMYLBUTYL)-
    • KBio2_005671
    • Bio2_000908
    • Leupeptin Ac-LL
    • N-acetyl-L-leucyl-N-[(1S)-4-{[amino(imino)methyl]amino}-1-formylbutyl]-L-leucinamide
    • L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-
    • AC-35848
    • CHEBI:6426
    • KBioGR_000535
    • N-acetyl-L-leucyl-N-[(2S)-5-carbamimidamido-1-oxopentan-2-yl]-L-leucinamide
    • J97339NR3V
    • N-Acetyl-L-leucyl-L-leucyl-L-argininal hemisulfate salt
    • BSPBio_001195
    • Bio2_000428
    • IDI1_002183
    • KBio2_000535
    • 103476-89-7
    • HY-18234
    • Leupeptin (hemisulfate)
    • NCGC00163460-03
    • Q11350119
    • 24365-47-7
    • Ac-L-Leu-L-Leu-L-Arg-H
    • SCHEMBL583830
    • Ac-Leu-Leu-Arg-H; N-Acetyl-L-leucyl-L-leucyl-L-arginine, aldehyde deriv
    • 55123-66-5
    • (S)-2-(2-Acetamido-4-methylvaleramido)-N-(1-formyl-4-guanidinobutyl)-4-methyl-valeramide
    • KBio3_000969
    • N-Acetyl-L-leucyl-L-leucyl-L-arginine, aldehyde deriv.
    • HMS1990K17
    • NCGC00163460-01
    • L-Leucinamide, N-acetyl-L-leucyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-
    • (S)-2-Acetamido-N-((S)-1-((S)-5-guanidino-1-oxopentan-2-ylamino)-4-methyl-1-oxopentan-2-yl)-4-methylpentanamide
    • HMS3403K17
    • (2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide
    • UNII-J97339NR3V
    • L-4440
    • Leupeptin hemisulfate
    • CS-0007311
    • NCGC00163460-02
    • KBio3_000970
    • Acetyl-leucyl-leucyl-argininal
    • acetyl-l-leucyl-l-leucyl-l-argininal
    • MFCD00037012
    • Ac-Leu-Leu-Argininal
    • BDBM50213272
    • HMS1362K17
    • LEUPEPTINS [MI]
    • CHEMBL191881
    • GDBQQVLCIARPGH-ULQDDVLXSA-N
    • HMS1792K17
    • N-Acetyl-L-leucyl-L-leucyl-L-argininal
    • Ac-LLR-H
    • N-acetyl-leucylleucylargininal
    • MDL: MFCD00037012
    • Inchi: 1S/C20H38N6O4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23)/t15-,16-,17-/m0/s1
    • Chiave InChI: GDBQQVLCIARPGH-ULQDDVLXSA-N
    • Sorrisi: O=C([C@H](CC(C)C)NC(C)=O)N[C@H](C(N[C@H](C=O)CCC/N=C(\N)/N)=O)CC(C)C

Proprietà calcolate

  • Massa esatta: 950.55800
  • Massa monoisotopica: 426.295
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 18
  • Complessità: 602
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 169A^2
  • XLogP3: 0.4

Proprietà sperimentali

  • Densità: 1.1865 (rough estimate)
  • Punto di ebollizione: 541.98°C (rough estimate)
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.6000 (estimate)
  • PSA: 415.52000
  • LogP: 5.18540
  • Rotazione specifica: -76 º (C=1, WATER)

L-Leucinamide,N-acetyl-L-leucyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]- Informazioni sulla sicurezza

  • RTECS:YV4205100
  • Condizioni di conservazione:Ventilazione del magazzino e essiccazione a bassa temperatura

L-Leucinamide,N-acetyl-L-leucyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
BioAustralis
BIA-L2465-0.25mg
Leupeptin
55123-66-5 >95% by HPLC
0.25mg
$90.00 2025-08-06
BioAustralis
BIA-L2465-1mg
Leupeptin
55123-66-5 >95% by HPLC
1mg
$315.00 2025-08-06
BioAustralis
BIA-L2465-0.25 mg
Leupeptin
55123-66-5 >95%byHPLC
0.25mg
$83.00 2023-09-13
BioAustralis
BIA-L2465-1 mg
Leupeptin
55123-66-5 >95%byHPLC
1mg
$291.00 2023-09-13
Ambeed
A1002832-100mg
Leupeptin
55123-66-5 99%
100mg
$505.0 2025-02-27
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.